molecular formula C29H22ClF3N4O3 B10913282 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10913282
M. Wt: 567.0 g/mol
InChI Key: CTCGYTCIJCISMT-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple methoxy and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general approach involves the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and inflammatory disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C29H22ClF3N4O3

Molecular Weight

567.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22ClF3N4O3/c1-38-20-12-10-17(11-13-20)23-16-24(29(31,32)33)35-28(34-23)37-27(19-7-5-9-22(15-19)40-3)25(30)26(36-37)18-6-4-8-21(14-18)39-2/h4-16H,1-3H3

InChI Key

CTCGYTCIJCISMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC(=CC=C4)OC)Cl)C5=CC(=CC=C5)OC)C(F)(F)F

Origin of Product

United States

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